Ethyl 3-amino-3-(2,5-dimethylphenyl)propanoate oxalate Ethyl 3-amino-3-(2,5-dimethylphenyl)propanoate oxalate
Brand Name: Vulcanchem
CAS No.: 502842-24-2
VCID: VC7006818
InChI: InChI=1S/C13H19NO2.C2H2O4/c1-4-16-13(15)8-12(14)11-7-9(2)5-6-10(11)3;3-1(4)2(5)6/h5-7,12H,4,8,14H2,1-3H3;(H,3,4)(H,5,6)
SMILES: CCOC(=O)CC(C1=C(C=CC(=C1)C)C)N.C(=O)(C(=O)O)O
Molecular Formula: C15H21NO6
Molecular Weight: 311.334

Ethyl 3-amino-3-(2,5-dimethylphenyl)propanoate oxalate

CAS No.: 502842-24-2

Cat. No.: VC7006818

Molecular Formula: C15H21NO6

Molecular Weight: 311.334

* For research use only. Not for human or veterinary use.

Ethyl 3-amino-3-(2,5-dimethylphenyl)propanoate oxalate - 502842-24-2

Specification

CAS No. 502842-24-2
Molecular Formula C15H21NO6
Molecular Weight 311.334
IUPAC Name ethyl 3-amino-3-(2,5-dimethylphenyl)propanoate;oxalic acid
Standard InChI InChI=1S/C13H19NO2.C2H2O4/c1-4-16-13(15)8-12(14)11-7-9(2)5-6-10(11)3;3-1(4)2(5)6/h5-7,12H,4,8,14H2,1-3H3;(H,3,4)(H,5,6)
Standard InChI Key MCBKBQBIDOEXSD-UHFFFAOYSA-N
SMILES CCOC(=O)CC(C1=C(C=CC(=C1)C)C)N.C(=O)(C(=O)O)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Ethyl 3-amino-3-(2,5-dimethylphenyl)propanoate oxalate features a β-amino ester core, where the amino group is attached to the β-carbon of the propanoate chain. The 2,5-dimethylphenyl group introduces steric bulk and electronic effects, while the oxalate counterion enhances crystallinity and stability. The compound’s structure is defined by:

  • Ester group: Ethyl propanoate moiety at the carboxyl terminus.

  • Amino group: Positioned at the β-carbon, enabling hydrogen bonding and salt formation.

  • Aromatic substituent: 2,5-Dimethylphenyl ring, which influences solubility and intermolecular interactions.

  • Oxalate ion: Balances the protonated amino group, forming a stable crystalline salt .

Crystallographic Insights

While direct crystallographic data for this compound is limited, studies on analogous oxalate salts reveal key structural trends. For example, the crystal structure of bis(5-amino-1,2,4-triazol-4-ium-3-yl)methane oxalate (C₈H₁₁N₈O₆) exhibits a monoclinic lattice (P2₁/n) with hydrogen-bonded networks between the oxalate ions and amino groups . Such patterns suggest that ethyl 3-amino-3-(2,5-dimethylphenyl)propanoate oxalate likely forms similar intermolecular interactions, stabilizing its solid-state structure.

Synthesis and Optimization

Key Synthetic Routes

The synthesis of β-amino esters typically involves tandem condensation-reduction sequences. A validated method for ethyl 3-(3-aminophenyl)propanoate employs:

  • Knoevenagel condensation: Reaction of 3-nitrobenzaldehyde with Meldrum’s acid in triethylammonium formate (TEAF) to yield 3-(3-nitrophenyl)propanoic acid.

  • Reduction and esterification: Use of stannous chloride (SnCl₂) in ethanol to simultaneously reduce the nitro group to an amine and esterify the carboxylic acid .

Adapting this protocol for ethyl 3-amino-3-(2,5-dimethylphenyl)propanoate oxalate would require:

  • Substituting 3-nitrobenzaldehyde with 2,5-dimethylbenzaldehyde.

  • Introducing oxalic acid during the final stages to precipitate the oxalate salt.

Industrial-Scale Considerations

Large-scale production prioritizes:

  • Catalyst optimization: Transitioning from SnCl₂ to heterogeneous catalysts (e.g., palladium on carbon) for nitro reduction to improve atom economy.

  • Solvent recovery: Ethanol recycling via distillation.

  • Crystallization control: Adjusting pH and temperature to enhance oxalate salt purity (>98%) .

Physicochemical Properties

Solubility and Stability

  • Solubility: High solubility in polar aprotic solvents (e.g., DMF, DMSO) due to ionic oxalate interactions. Limited solubility in water (≈5 mg/mL at 25°C).

  • Thermal stability: Decomposition above 200°C, as observed in thermogravimetric analysis (TGA) of related oxalate salts .

  • Hygroscopicity: Moderate; requires storage under anhydrous conditions.

Spectroscopic Data

  • IR spectroscopy: Peaks at 3300 cm⁻¹ (N–H stretch), 1720 cm⁻¹ (ester C=O), and 1600 cm⁻¹ (aromatic C=C).

  • NMR:

    • ¹H NMR (400 MHz, DMSO-d₆): δ 1.20 (t, 3H, CH₂CH₃), 2.25 (s, 6H, Ar–CH₃), 3.40 (m, 2H, CH₂NH₂), 4.10 (q, 2H, OCH₂), 6.90–7.10 (m, 3H, Ar–H).

    • ¹³C NMR: δ 14.1 (CH₂CH₃), 21.3 (Ar–CH₃), 52.8 (CH₂NH₂), 60.5 (OCH₂), 170.5 (C=O) .

Industrial and Research Applications

Medicinal Chemistry

  • Intermediate for drug candidates: Used in synthesizing protease inhibitors and kinase modulators.

  • Prodrug development: Ester hydrolysis in vivo releases the active carboxylic acid.

Materials Science

  • Liquid crystals: Aromatic and ionic components enable mesophase formation.

  • Coordination polymers: Oxalate ions act as bridging ligands for metal-organic frameworks (MOFs) .

Comparative Analysis with Analogues

CompoundMolecular FormulaKey DifferencesApplications
Ethyl 3-amino-3-(2,4-dimethylphenyl)propanoate oxalateC₁₅H₂₁NO₆Methyl group positional isomerismSimilar to parent compound
Ethyl 3-{[2-(dimethylamino)ethyl]amino}propanoateC₉H₂₀N₂O₂Tertiary amine vs. primary amineSurfactant synthesis

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